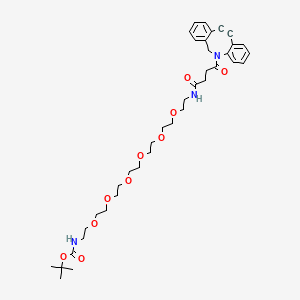

DBCO-PEG6-NH-Boc

CAS No.:

Cat. No.: VC13791800

Molecular Formula: C38H53N3O10

Molecular Weight: 711.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C38H53N3O10 |

|---|---|

| Molecular Weight | 711.8 g/mol |

| IUPAC Name | tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate |

| Standard InChI | InChI=1S/C38H53N3O10/c1-38(2,3)51-37(44)40-17-19-46-21-23-48-25-27-50-29-28-49-26-24-47-22-20-45-18-16-39-35(42)14-15-36(43)41-30-33-10-5-4-8-31(33)12-13-32-9-6-7-11-34(32)41/h4-11H,14-30H2,1-3H3,(H,39,42)(H,40,44) |

| Standard InChI Key | WMGCEDAXFFPJCV-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |

| Canonical SMILES | CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N1CC2=CC=CC=C2C#CC3=CC=CC=C31 |

Introduction

Chemical Structure and Physicochemical Properties

DBCO-PEG6-NH-Boc features a tripartite structure:

-

DBCO Moiety: A strained cyclooctyne that reacts selectively with azides via strain-promoted alkyne-azide cycloaddition (SPAAC) .

-

PEG6 Spacer: A hexaethylene glycol chain that enhances aqueous solubility, reduces steric hindrance, and improves pharmacokinetic profiles .

-

Boc-Protected Amine: A tert-butoxycarbonyl group that shields the amine functionality until acidic deprotection .

Key Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₈H₅₃N₃O₁₀ | |

| Molecular Weight | 711.8–711.9 g/mol | |

| CAS Number | 2828433-65-2 | |

| Solubility | High in water and polar solvents | |

| Storage Conditions | -20°C in inert atmosphere |

The PEG6 spacer’s flexibility and hydrophilicity mitigate aggregation, while the DBCO group’s bioorthogonality enables conjugation in live systems without cytotoxic copper catalysts .

Synthesis and Characterization

Synthetic Route

DBCO-PEG6-NH-Boc is synthesized through sequential coupling reactions:

-

DBCO Activation: The DBCO acid is activated as a pentafluorophenyl (PFP) ester for improved reactivity .

-

PEG6 Linkage: A hexaethylene glycol diamine is conjugated to the activated DBCO, introducing the amine terminus .

-

Boc Protection: The primary amine is protected with di-tert-butyl dicarbonate (Boc₂O) under basic conditions .

Critical Step: Purification via column chromatography (chloroform/methanol/water) ensures ≥95% purity, as confirmed by HPLC and mass spectrometry .

Analytical Data

-

¹H/¹³C NMR: Peaks at δ 1.38 ppm (Boc CH₃), 3.50–3.70 ppm (PEG6 -OCH₂CH₂O-), and 7.20–7.80 ppm (DBCO aromatic protons) .

-

FT-IR: Stretching vibrations at 2100 cm⁻¹ (C≡C), 1680 cm⁻¹ (amide C=O), and 1250 cm⁻¹ (Boc C-O).

Applications in Drug Delivery and Bioconjugation

Targeted Drug Delivery Systems

DBCO-PEG6-NH-Boc conjugates drugs to nanoparticles, liposomes, or antibodies via azide-functionalized ligands. For example:

-

Antibody-Drug Conjugates (ADCs): DBCO-PEG6-NH-Boc links anti-DEC205 antibodies to polyplexes for dendritic cell targeting, enhancing antigen presentation in cancer immunotherapy .

-

Liposomal Formulations: PEG6 spacers prolong circulation half-life by evading renal clearance and macrophage uptake .

Biomolecule Labeling

-

Proteins/Peptides: The Boc group is deprotected (e.g., with TFA) to expose the amine for NHS ester coupling, enabling site-specific labeling of lysine residues .

-

Nucleic Acids: Azide-modified siRNA is conjugated via SPAAC for targeted gene silencing .

Materials Science

-

Surface Functionalization: DBCO-PEG6-NH-Boc modifies gold nanoparticles or hydrogels for biosensing applications .

-

Polymer Networks: PEG6’s flexibility is leveraged in stimuli-responsive drug release systems .

Comparative Advantages Over Alternative Linkers

| Linker Type | Reactivity | Solubility | Immunogenicity |

|---|---|---|---|

| DBCO-PEG6-NH-Boc | High (k ≈ 1.0 M⁻¹s⁻¹) | Excellent | Low |

| Maleimide-PEG4-NHS | Moderate (pH-dependent) | Good | Moderate |

| Azide-PEG3-Amine | Requires Cu(I) catalyst | Moderate | High |

DBCO-PEG6-NH-Boc outperforms maleimide and azide linkers in biocompatibility and reaction efficiency, particularly in vivo .

Recent Research Advancements

Protein Delivery Systems

A 2022 study demonstrated DBCO-driven cytosolic delivery of Cre recombinase (38 kDa) and IgG antibodies (150 kDa) via direct membrane penetration, bypassing endosomal traps .

Dual-Functional Probes

DBCO-PEG6-NH-Boc was used to synthesize heterobifunctional probes (e.g., DBCO-PEG6-Biotin) for streptavidin-based imaging, achieving sub-nM detection limits in ELISA .

Tumor-Targeted Nanomedicines

PEG6-linked DBCO-Docetaxel conjugates showed 3-fold higher tumor accumulation in murine models compared to free drug, reducing off-target toxicity .

Challenges and Future Directions

Limitations

-

Cost: High-purity DBCO-PEG6-NH-Boc synthesis requires expensive chiral precursors .

-

Steric Hindrance: PEG6’s flexibility may reduce labeling efficiency in dense cellular environments .

Emerging Opportunities

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume